molecular formula C17H22ClN3 B11934905 5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride

Cat. No.: B11934905
M. Wt: 303.8 g/mol
InChI Key: VMTPPUMVLGEJNP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride has several scientific research applications:

Mechanism of Action

The compound acts as a selective agonist for chimeric pharmacologically selective actuator modules. It targets the nicotinic acetylcholine receptor α7 ligand-binding domain with specific mutations, leading to the activation of ligand-gated ion channels. This activation modulates ion flow across the cell membrane, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    PSEM89S Hydrochloride: Another pharmacologically selective effector molecule with similar applications.

    uPSEM792 Hydrochloride: A related compound used in similar research contexts.

Uniqueness

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride is unique due to its specific structure and selective agonist properties, making it a valuable tool in studying ligand-gated ion channels and their functions .

Properties

Molecular Formula

C17H22ClN3

Molecular Weight

303.8 g/mol

IUPAC Name

5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride

InChI

InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H

InChI Key

VMTPPUMVLGEJNP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3N1N=C4C5CCN(C4CC3=CC=C2)CC5.Cl

Origin of Product

United States

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